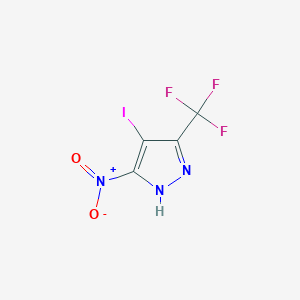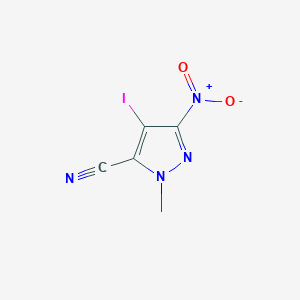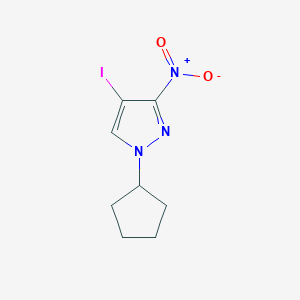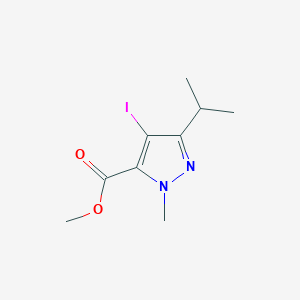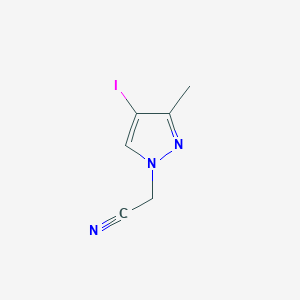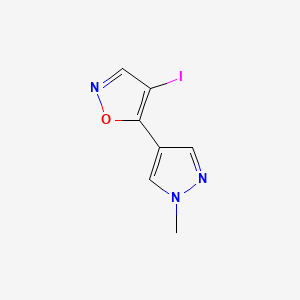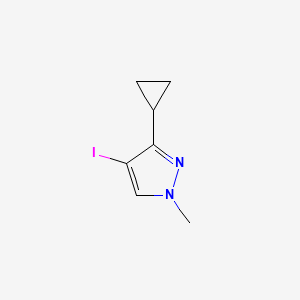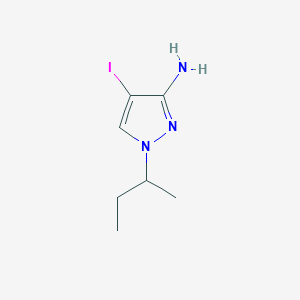
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 1-(butan-2-yl)-1H-pyrazol-3-amine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of recyclable catalysts and greener solvents can make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the butan-2-yl group. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(butan-2-yl)-4-azido-1H-pyrazol-3-amine, while oxidation with potassium permanganate could produce 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-carboxylic acid.
Applications De Recherche Scientifique
1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and butan-2-yl group can influence the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions and pathways.
Comparaison Avec Des Composés Similaires
1-(butan-2-yl)-4-ethynyl-1H-pyrazole: This compound features an ethynyl group instead of an iodine atom, which can lead to different reactivity and applications.
1-(butan-2-yl)-4-chloro-1H-pyrazol-3-amine: The chlorine atom provides different electronic and steric effects compared to iodine, affecting the compound’s chemical behavior.
1-(butan-2-yl)-4-bromo-1H-pyrazol-3-amine:
Uniqueness: 1-(butan-2-yl)-4-iodo-1H-pyrazol-3-amine is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
1354706-14-1 |
|---|---|
Formule moléculaire |
C7H12IN3 |
Poids moléculaire |
265.09 |
Nom IUPAC |
1-butan-2-yl-4-iodopyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-3-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10) |
Clé InChI |
JKABNLPZDOEPOT-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=C(C(=N1)N)I |
SMILES canonique |
CCC(C)N1C=C(C(=N1)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


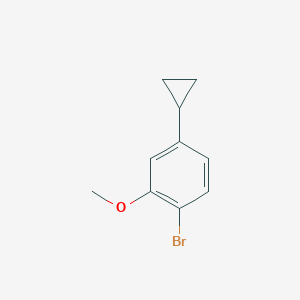
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methanol](/img/structure/B3047113.png)
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide](/img/structure/B3047117.png)
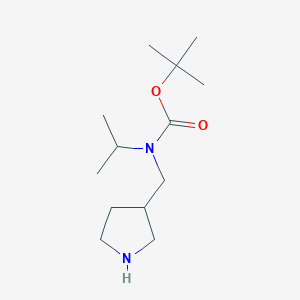
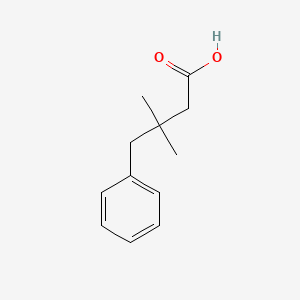
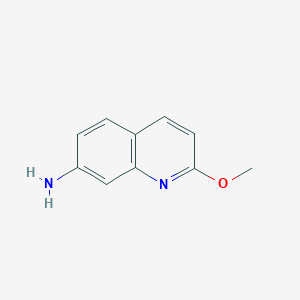
![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate](/img/structure/B3047121.png)
